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Cat. No.: B019596 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The enantiomeric purity of chiral amines is a critical parameter in the pharmaceutical and fine

chemical industries, as different enantiomers of a molecule often exhibit distinct

pharmacological and toxicological profiles. One of the most reliable and industrially scalable

methods for separating racemic amines is through the formation of diastereomers using a chiral

resolving agent.[1] (-)-Diacetyl-D-tartaric anhydride is an effective resolving agent that reacts

with racemic primary and secondary amines to form a pair of diastereomeric amides.[2][3]

These diastereomers possess different physicochemical properties, such as solubility, which

allows for their separation by techniques like fractional crystallization.[1][4] This document

provides a detailed protocol for the chiral resolution of amines using this method.

Principle of Resolution
The chiral resolution process is based on the reaction of a racemic amine (a 1:1 mixture of R-

and S-enantiomers) with an enantiomerically pure resolving agent, (-)-Diacetyl-D-tartaric
anhydride. This reaction opens the anhydride ring to form two stable diastereomeric amides

(or half-amides).

(±)-Amine + (-)-Diacetyl-D-tartaric anhydride → (R)-Amide-(D)-Tartaryl + (S)-Amide-(D)-

Tartaryl
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These resulting diastereomers, unlike the initial enantiomers, have different physical properties.

This difference is exploited in the fractional crystallization step, where the less soluble

diastereomer preferentially crystallizes from a suitable solvent, allowing for its isolation by

filtration. The enantiomerically enriched amine can then be recovered from the isolated

diastereomer, typically through hydrolysis.

Experimental Protocol
This protocol outlines a general procedure. Optimal conditions, such as solvent, temperature,

and concentration, may vary depending on the specific amine substrate and should be

determined empirically.

1. Formation of Diastereomeric Amides

Materials:

Racemic amine

(-)-Diacetyl-D-tartaric anhydride (1.0 equivalent)

Anhydrous solvent (e.g., ethyl acetate, acetonitrile, dichloromethane, or toluene)

Procedure:

Dissolve the racemic amine in a minimal amount of the chosen anhydrous solvent in a

clean, dry flask equipped with a magnetic stirrer.

In a separate flask, dissolve 1.0 molar equivalent of (-)-Diacetyl-D-tartaric anhydride in

the same solvent.

Slowly add the amine solution to the anhydride solution at room temperature with

continuous stirring. The reaction is often exothermic. Maintain the temperature with a

water bath if necessary.

Stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is

complete (monitor by TLC or LC-MS). The diastereomeric amides may begin to precipitate

during this step.
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2. Fractional Crystallization for Diastereomer Separation

Procedure:

If the diastereomers have precipitated, gently heat the mixture until a clear solution is

obtained. If they are fully dissolved, you may need to reduce the solvent volume by

evaporation.

Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or

refrigerator (e.g., 4°C) can promote crystallization. For some systems, rapid crystallization

may be necessary to leverage kinetic control, requiring filtration within an hour.[5]

The less soluble diastereomer will crystallize out of the solution. The process can be

initiated by seeding with a small crystal of the desired product if available.

Collect the crystals by vacuum filtration and wash them with a small amount of cold

solvent to remove the mother liquor containing the more soluble diastereomer.

Dry the isolated diastereomeric crystals. The enantiomeric purity of the crystals can be

improved by one or more recrystallization steps.

3. Recovery of the Enantiomerically Enriched Amine

Materials:

Isolated and dried diastereomeric amide

Aqueous acid (e.g., 3 M HCl) or base (e.g., 3 M NaOH)

Organic extraction solvent (e.g., diethyl ether, dichloromethane)

Procedure (Acidic Hydrolysis):

Suspend the diastereomeric amide in an aqueous acid solution (e.g., 3 M HCl).

Heat the mixture under reflux for 2-6 hours to hydrolyze the amide bond. Monitor the

reaction for the disappearance of the starting material.
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After cooling to room temperature, wash the aqueous solution with an organic solvent

(e.g., diethyl ether) to remove the diacetyl-tartaric acid by-product.

Make the aqueous layer strongly basic (pH > 12) by the slow addition of a concentrated

base (e.g., 50% NaOH).

Extract the liberated free amine into an organic solvent (e.g., dichloromethane) multiple

times.[1]

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and

concentrate under reduced pressure to yield the enantiomerically enriched amine.

4. Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the final amine product should be determined using a suitable

analytical technique, such as:

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral Gas Chromatography (GC)

NMR spectroscopy using a chiral shift reagent.

Quantitative Data Summary
The effectiveness of chiral resolution can vary significantly based on the substrate and

conditions. The following table summarizes representative data for the resolution of various

amines using tartaric acid derivatives.
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Amine
Substrate

Resolving
Agent

Yield of
Desired
Enantiomer

Enantiomeri
c Excess
(e.e.)

Solvent
System

Reference

1-

Phenylethyla

mine

(R,R)-Tartaric

Acid
~85-90% >90% Methanol [4]

(R,S)-

Tamsulosin

Intermediate

(R,R)-

Dibenzoyl

Tartaric Acid

High >95%
Water/Metha

nol
[6]

1-(3-ethoxy-

4-

methoxyphen

yl)-2-

(methylsulfon

yl)ethylamine

N-acetyl-L-

leucine

44% (89% of

theoretical)
High Not Specified [7]

Note: Data for (-)-Diacetyl-D-tartaric anhydride specifically is often proprietary or embedded

in broader studies. The principles and outcomes are analogous to those with other tartaric acid

derivatives shown.[1]

Visual Workflow
The following diagram illustrates the key stages of the chiral resolution process.
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Workflow for Chiral Resolution of Amines

Step 1: Diastereomer Formation

Step 2: Separation

Step 3: Isolation & Recovery
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(R/S Mixture)

Reaction in
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1.0 eq
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Isolate Solid
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(in Mother Liquor)

Separate Liquid

Hydrolysis
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Amine (e.g., R-Amine)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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